molecular formula C27H45N5O5 B1247267 (1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide CAS No. 569677-40-3

(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide

Cat. No.: B1247267
CAS No.: 569677-40-3
M. Wt: 519.7 g/mol
InChI Key: LHHCSNFAOIFYRV-ZYNAIFEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boceprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotype 1. Boceprevir has not been linked to instances of acute liver injury during therapy but, when combined with peginterferon and ribavirin, has been associated with cases of hepatic decompensation in patients with preexisting cirrhosis.

Scientific Research Applications

Acid-Catalyzed Rearrangement Studies

Research by Nativi, Reymond, and Vogel (1989) explored the acid-catalyzed rearrangement of related compounds, contributing to the understanding of stereochemical control in synthesis processes (Nativi, Reymond, & Vogel, 1989).

Synthesis of Boceprevir's Intermediate

Kallam et al. (2017) demonstrated the synthesis of a key chiral bicyclic proline fragment utilized in the construction of the potent anti-HCV drug boceprevir, showcasing the compound's role in pharmaceutical synthesis (Kallam et al., 2017).

Creation of Cyclopropanecarboxamides

Aelterman et al. (1999) synthesized various new cyclopropanecarboxamides, emphasizing the compound's application in creating functionally diverse cyclopropanes (Aelterman et al., 1999).

Development of Bicyclic Amino Acids

Research by Gan et al. (2013) on the synthesis of azabicyclo hexane carboxylic acid highlights its utility in developing novel amino acids, which are crucial for various biochemical applications (Gan et al., 2013).

Precursor for Carbocyclic Nucleosides

Chang et al. (1994) focused on the stereocontrolled synthesis of a compound as a potential component for carbocyclic nucleosides, underscoring its role in nucleoside analog synthesis (Chang et al., 1994).

Crystal Structure Analysis

Gelbrich et al. (2013) conducted a study on the crystal structure of a related compound, providing insights into its molecular configuration and potential applications in crystallography (Gelbrich et al., 2013).

Stereoisomer Synthesis

Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of a related azabicyclo hexane carboxylic acid, illustrating its versatility in stereochemistry (Bakonyi et al., 2013).

Anticancer Pharmacophores

Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives, including compounds structurally related to the one , evaluating their potential as anticancer agents (Kumar et al., 2009).

Constrained β-Amino Acid Precursors

Krow et al. (2016) described the regioselective introduction and transformation of substituents in azabicyclo hexanes, showcasing its potential as precursors to constrained β-amino acids (Krow et al., 2016).

Properties

CAS No.

569677-40-3

Molecular Formula

C27H45N5O5

Molecular Weight

519.7 g/mol

IUPAC Name

(1R,2S,5S)-N-[(2S)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16-,17-,18-,20+/m0/s1

InChI Key

LHHCSNFAOIFYRV-ZYNAIFEFSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@@H](CC3CCC3)C(=O)C(=O)N)C

SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C

Color/Form

White to off-white amorphous powde

394730-60-0

Pictograms

Irritant; Health Hazard

solubility

Slightly soluble in water
Freely soluble in methanol, ethanol, and isopropanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide
Reactant of Route 2
Reactant of Route 2
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide
Reactant of Route 3
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide
Reactant of Route 4
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide
Reactant of Route 5
Reactant of Route 5
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide
Reactant of Route 6
Reactant of Route 6
(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide

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